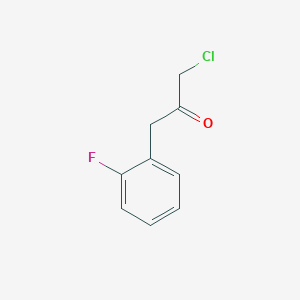

1-Chloro-3-(2-fluorophenyl)propan-2-one

Description

Contextualization of Halogenated Ketone Scaffolds in Modern Organic Synthesis

Halogenated ketones, particularly α-haloketones, are highly valuable building blocks in organic synthesis. Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This bifunctional nature allows them to react with a wide array of nucleophiles, leading to the formation of diverse and complex molecular architectures.

These scaffolds are instrumental in the synthesis of various heterocyclic compounds, such as thiazoles, pyrroles, and benzofurans. beilstein-journals.org For instance, the reaction of α-haloketones with thioamides or thioureas is a well-established method for constructing the thiazole (B1198619) ring, a core structure in many biologically active compounds. google.com The versatility and synthetic value of α-haloketones have been extensively demonstrated in the literature, solidifying their role as key precursors for pharmacologically significant molecules. google.com

Rationale for Academic Investigation of 1-Chloro-3-(2-fluorophenyl)propan-2-one and Related Structures

The academic interest in this compound is driven by the unique combination of its α-haloketone functionality and the presence of a 2-fluorophenyl group. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov Fluorine's high electronegativity and small atomic radius can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. nih.govnih.gov

The 2-fluorophenyl moiety is a common feature in many approved drugs. unipa.it Consequently, this compound is a prime candidate as a precursor for novel, fluorinated heterocyclic compounds with potential therapeutic applications. For example, α-haloketones are known to be key intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs with significant anxiolytic, anticonvulsant, and sedative properties. google.comgoogle.comnih.gov The synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a known benzodiazepine, highlights the utility of precursors containing the 2-fluorophenyl group. google.com Furthermore, α-haloketones are utilized in the synthesis of 1,2,3-triazoles, another class of heterocycles with a broad spectrum of biological activities. beilstein-journals.orgnih.gov The investigation of this compound and its reactions provides a pathway to new fluorinated molecules that could be screened for a variety of biological activities.

Historical and Current Perspectives on α-Haloketone Chemistry

The chemistry of α-haloketones dates back to the late 18th century, with their high reactivity being recognized early on. beilstein-journals.org Historically, the synthesis of these compounds often involved the direct halogenation of ketones using elemental halogens like chlorine or bromine under acidic or basic conditions. google.comnih.gov While effective, these methods often presented challenges related to selectivity and the use of hazardous reagents.

Over the past few decades, significant advancements have been made in the synthesis of α-haloketones, with a focus on developing greener, more efficient, and versatile protocols. google.com Modern methods often employ milder and more selective halogenating agents, such as N-bromosuccinimide (NBS). google.com Research continues to explore novel catalytic systems and reaction conditions to improve the synthesis of these important intermediates. google.com The enduring interest in α-haloketone chemistry underscores their fundamental importance and broad applicability in the field of organic synthesis. beilstein-journals.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXOUJLSAVDXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144340-73-8 | |

| Record name | 1-chloro-3-(2-fluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3 2 Fluorophenyl Propan 2 One

Classical and Contemporary Approaches to α-Halo Ketone Synthesis

The synthesis of α-halo ketones has evolved from classical methods to more advanced and sustainable approaches. mdpi.com Historically, direct halogenation of ketones has been the most common route, though it often suffers from drawbacks such as the use of hazardous reagents and the formation of byproducts. mdpi.com Contemporary methods aim to address these issues through the development of milder reagents and catalytic systems. mdpi.com

Direct α-halogenation of ketones is the most straightforward method for synthesizing α-halo ketones. mdpi.comwikipedia.org This typically involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions to generate the nucleophilic enol or enolate, which then reacts with the halogen. mdpi.comnih.govmasterorganicchemistry.com

Common halogenating agents include elemental halogens like bromine (Br₂) and iodine (I₂), as well as N-halosuccinimides (NCS, NBS). wikipedia.orgchemistryviews.org While effective, the use of elemental halogens can be problematic on an industrial scale due to their toxicity and corrosiveness. chemistryviews.org N-halosuccinimides, while being solid and easier to handle, generate significant waste. chemistryviews.org

To mitigate these issues, advancements have focused on developing alternative halogen sources and reaction conditions. For example, copper(II) halides have been used for the direct halogenation of ketones. mdpi.com Other strategies involve the use of reagents like Oxone® in conjunction with an iodine source for a more efficient and environmentally friendly process. mdpi.com Microwave-assisted reactions have also been employed to reduce reaction times and improve yields. mdpi.com

| Reagent/System | Conditions | Advantages | Disadvantages |

| Br₂ / HOAc | Microwave irradiation | Rapid reaction | Use of corrosive Br₂ |

| I₂ / H₂O₂ | Methanol | Effective iodination | Potential for side reactions |

| CuX₂ / Ti-Al oxides | Formic acid (for Cl) | Utilizes metal halides | Moderate yields |

| I₂ / Oxone® | Grinding | Solvent-free, high yields | Limited to specific substrates |

| N-Halosuccinimides | Various | Solid, easy to handle | Generates succinimide (B58015) waste |

Indirect methods for the synthesis of α-halo ketones often involve the transformation of precursor molecules. One notable approach is the reaction of an acyl chloride with diazomethane, which proceeds through an α-diazo ketone intermediate that is subsequently treated with a hydrohalic acid. wikipedia.orgacs.org This method is particularly useful for preparing chiral α-halo ketones from N-protected amino acids. acs.org

Another indirect strategy involves the deacylative halogenation of methyl ketones. nih.govacs.org This approach converts stable and readily available methyl ketones into the corresponding alkyl halides, serving as a surrogate for more labile alkyl halides. nih.govacs.org The reaction is driven by the formation of an aromatic byproduct and utilizes halogen atom-transfer (XAT) reagents. acs.org

The use of Weinreb amides provides a chemoselective route to α,β-unsaturated α'-haloketones through the addition of halomethyllithium carbenoids. organic-chemistry.org The stability of the tetrahedral intermediate formed with Weinreb amides prevents the double addition of the carbenoid, leading to high yields of the desired haloketone. organic-chemistry.org

| Precursor | Reagents | Intermediate | Product |

| Acyl Chloride | Diazomethane, HX | α-Diazo ketone | α-Halo ketone |

| Methyl Ketone | MPHA, XAT reagent | Alkyl radical | Alkyl halide |

| Weinreb Amide | Halomethyllithium | Tetrahedral intermediate | α,β-Unsaturated α'-haloketone |

Regioselective and Stereoselective Synthesis of 1-Chloro-3-(2-fluorophenyl)propan-2-one and its Analogues

Achieving regioselectivity in the halogenation of unsymmetrical ketones can be challenging, as the reaction can occur at either α-position. libretexts.org The position of halogenation is often directed by the stability of the enol or enolate intermediate, with the more substituted position being favored under thermodynamic control. libretexts.org For a compound like this compound, the desired regioselectivity is achieved by introducing the chlorine atom at the methyl group rather than the benzylic position.

Stereoselective synthesis of α-halo ketones and their derivatives is crucial for the preparation of enantiomerically pure pharmaceuticals. almacgroup.com Asymmetric synthesis of halo carbonyl compounds can be achieved through organocatalysis, where a chiral catalyst directs the formation of one enantiomer over the other. wikipedia.org For instance, an acid chloride can be converted to a chiral α-halo ester using a proline and quinine-based organocatalyst. wikipedia.org

Catalyst Development for Enhanced Synthesis of this compound

The development of catalysts has been instrumental in improving the efficiency, selectivity, and sustainability of α-halo ketone synthesis. mdpi.comchemistryviews.orgnih.gov Catalysts can enable the use of less reactive and more environmentally benign halogen sources and can also control the regioselectivity and stereoselectivity of the reaction.

Photocatalysis offers a green and efficient alternative to traditional halogenation methods. chemistryviews.org Visible-light-mediated approaches can utilize inorganic chloride salts as the halogen source, avoiding the use of toxic elemental halogens or waste-generating N-halosuccinimides. chemistryviews.org For example, a copper-modified graphitic carbon nitride catalyst (Cu-C₃N₄) has been used for the synthesis of α-haloketones from styrene (B11656) derivatives using nickel chloride as the halogen source and air as the oxidant. chemistryviews.org

Metal catalysts, such as those based on copper, can also facilitate direct halogenation reactions. mdpi.com Additionally, iron-catalyzed reactions of alkenes with potassium bromide or chloride under visible-light irradiation provide an operationally simple and safe route to α-haloketones. researchgate.net

| Catalyst | Halogen Source | Oxidant | Reaction Type |

| Cu-C₃N₄ | Nickel Chloride | Air (O₂) | Photocatalytic |

| Iron Salt | KBr / KCl | O₂ | Photocatalytic |

| Copper Halides | - | - | Metal-Catalyzed |

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, including the precursors to chiral α-halo ketones and their downstream products like chiral haloalcohols. almacgroup.comresearchgate.net Carbonyl reductases (CREDs) are enzymes that can asymmetrically reduce prochiral ketones to chiral alcohols with high enantioselectivity. almacgroup.com This is particularly relevant for the synthesis of chiral α-chloroalcohols, which are key intermediates in the production of various pharmaceuticals. researchgate.net

The use of recombinant biocatalysts as cell-free extracts has increased the efficiency and commercial viability of these biotransformations. almacgroup.comresearchgate.net These enzymatic reductions often employ a cofactor recycling system, such as using glucose dehydrogenase or isopropyl alcohol, to ensure the continuous supply of the necessary reducing equivalents (NAD(P)H). almacgroup.com

| Enzyme Type | Substrate | Product | Key Features |

| Carbonyl Reductase (CRED) | α-Halo ketone | Chiral α-Haloalcohol | High enantioselectivity, mild conditions |

| Alcohol Dehydrogenase (ADH) | α,α-Dihalogenated ketone | Optically pure β,β-dihalohydrin | Excellent conversion and enantiomeric excess |

Green Chemistry Principles and Sustainable Synthesis of this compound

The sustainable synthesis of this compound can be approached through various modern chemical strategies that align with the twelve principles of green chemistry. These methodologies aim to minimize environmental impact compared to traditional synthetic routes, which might involve hazardous reagents and generate significant waste. Potential green synthetic routes can be extrapolated from research on the synthesis of other α-chloro ketones.

Catalytic and Alternative Chlorination Agents:

A key aspect of greening the synthesis of α-chloro ketones is the replacement of harsh and non-selective chlorinating agents like chlorine gas or sulfuryl chloride. Research has focused on milder and more selective alternatives. For instance, the use of acetyl chloride in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) offers a mild and efficient method for the α-chlorination of ketones. arkat-usa.org Another approach involves using trichloroisocyanuric acid, which can act as both an oxidant and a halogenating agent, in the conversion of alcohols to α-chloro ketones. organic-chemistry.org The use of N-chlorosuccinimide (NCS) as a chlorine source in organocatalytic systems also represents a greener alternative. organic-chemistry.org

Recently, a significant advancement has been the use of sodium chloride (NaCl), a green and inexpensive chlorine source, for the catalytic enantioselective α-chlorination of ketones. nih.gov This method operates under mild conditions and represents a mechanistically distinct and more environmentally friendly approach compared to traditional electrophilic chlorination. nih.gov

Photocatalysis and Electrosynthesis:

Photocatalysis has emerged as a powerful tool in green chemistry. A recently developed photocatalytic process utilizes iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules. chemicalprocessing.comrice.edu This method avoids the need for harsh chemicals and high temperatures, offering a targeted and efficient chlorination pathway. chemicalprocessing.comrice.edu Although not yet specifically applied to this compound, this technology holds promise for the sustainable synthesis of a wide range of chlorinated compounds.

Electrochemical methods also offer a green alternative for the synthesis of related structures. For example, the one-step electroreductive coupling of α-chloroketones and aryl halides has been demonstrated for the synthesis of 1-aryl-2-propanones. This approach uses catalytic amounts of a nickel complex and avoids the need for stoichiometric and often toxic reagents.

Continuous Flow Synthesis:

Continuous flow chemistry is a key technology in green synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of α-chloro ketones has been successfully demonstrated in continuous flow systems. zendy.ioresearchgate.netacs.orgnbuv.gov.ua These systems allow for precise control of reaction parameters, rapid reaction times, and the safe handling of hazardous intermediates like diazomethane, which is sometimes used in the synthesis of α-chloro ketones from amino acids. acs.orgnbuv.gov.ua A novel strategy involves the synthesis of α-chloroketones from esters using transient chloromethyllithium under continuous flow conditions, achieving high yields in very short reaction times. zendy.ioresearchgate.net

Biocatalysis:

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry. While the direct biocatalytic chlorination of a ketone like this compound is still a developing field, halogenase enzymes are known to perform site- and regio-specific halogenation of various substrates in nature. tandfonline.com The investigation and engineering of these enzymes could pave the way for future biocatalytic routes to α-chloro ketones. Additionally, biocatalytic methods are well-established for the stereoselective reduction of halogenated ketones, which is a subsequent step in many synthetic pathways. researchgate.net

The following table summarizes potential green and sustainable methodologies applicable to the synthesis of this compound, based on advancements in the synthesis of α-chloro ketones.

Interactive Data Table: Potential Green Synthetic Approaches for α-Chloro Ketones

| Methodology | Key Features | Potential Starting Materials | Reagents/Catalysts | Green Chemistry Principles Addressed |

| Catalytic Chlorination | Use of catalytic amounts of reagents, milder conditions. | 2-Fluorophenylacetone or its derivatives. | Ceric Ammonium Nitrate (CAN) / Acetyl Chloride arkat-usa.org | Catalysis, Atom Economy |

| Nucleophilic Chlorination | Utilizes inexpensive and safe chlorine sources. | α-Keto sulfonium (B1226848) salt of the target ketone. | NaCl, Chiral Thiourea (B124793) Catalyst nih.gov | Safer Solvents & Auxiliaries, Catalysis |

| Photocatalysis | Light-activated, uses sustainable catalysts, room temperature. | An appropriate alkene or other precursor. | Iron and Sulfur Catalysts, Blue Light chemicalprocessing.comrice.edu | Energy Efficiency, Catalysis, Safer Chemistry |

| Continuous Flow Synthesis | Enhanced safety, efficiency, and scalability, rapid reaction times. | Esters (e.g., methyl 2-fluorophenylacetate) zendy.ioresearchgate.net | Chloromethyllithium zendy.ioresearchgate.net | Safer Chemistry, Real-time Analysis, Energy Efficiency |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | A suitable precursor for enzymatic halogenation. | Halogenase Enzymes tandfonline.com | Use of Renewable Feedstocks, Catalysis |

Reactivity and Reaction Mechanisms of 1 Chloro 3 2 Fluorophenyl Propan 2 One

Nucleophilic Substitution Reactions of the Chloromethyl Ketone Moiety

The presence of a chlorine atom adjacent (alpha) to a carbonyl group significantly activates the molecule for nucleophilic substitution reactions. The electron-withdrawing nature of the ketone's carbonyl group enhances the electrophilic character of the α-carbon, making it highly susceptible to attack by nucleophiles.

Exploration of SN1 vs. SN2 Mechanisms

Nucleophilic substitution reactions can generally proceed through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). For 1-Chloro-3-(2-fluorophenyl)propan-2-one, the reaction at the chloromethyl carbon is strongly predisposed to the SN2 mechanism .

Several factors favor the SN2 pathway:

Substrate Structure: The chlorine atom is on a primary carbon. Primary halides inherently favor the SN2 mechanism due to minimal steric hindrance, allowing for effective backside attack by a nucleophile. utexas.edu

Carbocation Instability: An SN1 mechanism would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable.

Electronic Effects: The adjacent carbonyl group, while activating the carbon for attack, would not sufficiently stabilize a primary carbocation.

The SN2 reaction proceeds in a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the chlorine atom. utexas.edu This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond, resulting in an inversion of stereochemical configuration if the carbon were a chiral center.

Reactivity with Various Heteroatom Nucleophiles

The enhanced reactivity of the α-carbon in this compound allows it to react readily with a variety of heteroatom nucleophiles. These reactions are fundamental for building more complex molecular architectures, particularly heterocyclic compounds.

Common nucleophiles include:

Oxygen Nucleophiles: Reagents like hydroxide (B78521) ions, alkoxides, or carboxylates react to form α-hydroxyketones or α-acyloxyketones.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can displace the chloride to yield α-aminoketones, which are important precursors for various nitrogen-containing heterocycles.

Sulfur Nucleophiles: Thiols and thiolate anions are potent nucleophiles that react efficiently to produce α-thioketones.

| Nucleophile (Nu:⁻) | Reagent Example | Product Class | Product Structure |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxyketone | 1-Hydroxy-3-(2-fluorophenyl)propan-2-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | α-Methoxyketone | 1-Methoxy-3-(2-fluorophenyl)propan-2-one |

| Amine | Ammonia (NH₃) | α-Aminoketone | 1-Amino-3-(2-fluorophenyl)propan-2-one |

| Thiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | α-Ethylthioketone | 1-(Ethylthio)-3-(2-fluorophenyl)propan-2-one |

Formation of Organometallic Intermediates from this compound

The carbon-chlorine bond can undergo oxidative addition with certain metals to form organometallic intermediates. A key example is the Reformatsky reaction , which traditionally uses α-halo esters but can be adapted for α-halo ketones. wikipedia.orgbyjus.com

In this reaction, metallic zinc inserts into the carbon-chlorine bond of this compound. wikipedia.orgthermofisher.com This process forms an organozinc intermediate known as a Reformatsky enolate. wikipedia.org This enolate is less basic and reactive than a corresponding lithium or Grignard reagent, which allows it to be formed in the presence of a carbonyl electrophile without undesirable side reactions. wikipedia.org The zinc enolate can then react with an aldehyde or another ketone in a subsequent step to form a β-hydroxy ketone. Other metals, such as barium, have also been shown to promote this type of reaction. researchgate.net

Carbonyl Group Reactivity and Transformations

The ketone functionality in this compound is the second major site of reactivity, participating in a host of transformations typical of carbonyl compounds.

Reduction and Oxidation Reactions of the Ketone Functionality

Reduction: The ketone group can be readily reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. masterorganicchemistry.comchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The product of this reduction is 1-chloro-3-(2-fluorophenyl)propan-2-ol. Given its milder nature, sodium borohydride is often preferred as it is less likely to cause side reactions. masterorganicchemistry.combohrium.com

Oxidation: The oxidation of a ketone is more complex and typically requires cleavage of a carbon-carbon bond adjacent to the carbonyl. The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.orgchemistrysteps.com In this reaction, an oxygen atom is inserted into one of the C-C bonds adjacent to the carbonyl carbon. The regioselectivity of the reaction depends on the migratory aptitude of the adjacent groups. For this compound, the two adjacent groups are the chloromethyl group (-CH₂Cl) and the 2-fluorobenzyl group (-CH₂C₆H₄F). Studies on α-haloketones have shown that the migration of a chlorinated substituent is energetically difficult. nih.gov Therefore, the 2-fluorobenzyl group would be expected to migrate preferentially, yielding (2-fluorophenyl)methyl 2-chloroacetate.

Condensation, Addition, and Rearrangement Reactions Involving the Carbonyl Group

The carbonyl group is a hub for several important carbon-carbon bond-forming reactions and molecular rearrangements.

Condensation and Addition Reactions:

Darzens Condensation: This reaction involves the condensation of the ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an enolate from the α-haloester, which then attacks the carbonyl carbon of this compound. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the halide on the ester to form an epoxide ring. wikipedia.org

Rearrangement Reactions:

Favorskii Rearrangement: This is a characteristic reaction of α-haloketones possessing an acidic α'-proton (a proton on the carbon on the other side of the carbonyl). wikipedia.org When treated with a base such as an alkoxide (e.g., sodium ethoxide), this compound undergoes deprotonation at the 2-fluorobenzyl carbon to form an enolate. This enolate then performs an intramolecular nucleophilic attack, displacing the chloride to form a strained cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The nucleophilic base then attacks the carbonyl carbon of the intermediate, leading to the opening of the three-membered ring to form the most stable carbanion. Subsequent protonation yields a rearranged carboxylic acid derivative. wikipedia.org For example, using sodium ethoxide would yield an ethyl ester of 2-(2-fluorophenyl)acetic acid.

Willgerodt-Kindler Reaction: As an aryl alkyl ketone, this compound can undergo the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This transformation occurs upon heating with elemental sulfur and a secondary amine, such as morpholine. researchgate.net The reaction results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion into a thioamide. wikipedia.orgresearchgate.net In this case, the product would be 3-(2-fluorophenyl)propanethioamide, which can be subsequently hydrolyzed to the corresponding amide or carboxylic acid. wikipedia.org

| Reaction Name | Reagents | Key Intermediate | Final Product Class |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Alkoxide | Secondary Alcohol |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Tetrahedral Peroxy Intermediate | Ester |

| Darzens Condensation | α-haloester, Base | Halohydrin Alkoxide | α,β-Epoxy Ester |

| Favorskii Rearrangement | Base (e.g., NaOEt) | Cyclopropanone | Carboxylic Acid Ester |

| Willgerodt-Kindler Reaction | Sulfur, Amine (e.g., Morpholine) | Enamine, Aziridine | Thioamide |

Reactivity of the 2-Fluorophenyl Aromatic Ring

The reactivity of the aromatic portion of this compound is governed by the interplay of the electronic effects of its two substituents: the fluorine atom and the 1-chloro-2-oxopropyl group (-CH₂C(O)CH₂Cl). The fluorine atom, a halogen, exhibits a dual electronic nature. It is highly electronegative, withdrawing electron density from the ring through the sigma bond (an inductive or -I effect), which deactivates the ring toward electrophilic attack compared to benzene (B151609). csbsju.eduyoutube.com However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (a +R effect). csbsju.edu This resonance effect, although weaker than the inductive effect, is crucial for directing the position of incoming electrophiles.

Conversely, the 1-chloro-2-oxopropyl substituent is a deactivating group. The carbonyl function is strongly electron-withdrawing through both induction and resonance (-I and -R effects), significantly reducing the nucleophilicity of the aromatic ring. organicchemistrytutor.com

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are determined by the existing substituents on the benzene ring. msu.edu Groups that donate electrons typically activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. organicchemistrytutor.commasterorganicchemistry.com

Directing Effect of Fluorine (at C2): As an ortho, para-director, the fluorine atom directs incoming electrophiles to positions C1, C3 (ortho), and C5 (para). Since the C1 position is already occupied, the fluorine substituent favors substitution at the C3 and C5 positions.

Directing Effect of the 1-Chloro-2-oxopropyl Group (at C1): As a deactivating, meta-directing group, this substituent directs incoming electrophiles to the C3 and C5 positions.

| Position on Ring | Influence of Fluorine (at C2) | Influence of -CH₂C(O)CH₂Cl (at C1) | Overall Predicted Outcome |

|---|---|---|---|

| C3 | Favored (ortho) | Favored (meta) | Strongly Favored |

| C4 | Disfavored (meta) | Disfavored (ortho) | Strongly Disfavored |

| C5 | Favored (para) | Favored (meta) | Strongly Favored |

| C6 | Disfavored (meta) | Disfavored (para) | Strongly Disfavored |

Cross-Coupling and Functionalization Reactions at the Aromatic Moiety

Modern synthetic chemistry heavily relies on cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. youtube.com The aromatic moiety of this compound offers potential sites for such transformations.

The primary challenge in this context is the strength of the C-F bond, which makes aryl fluorides the least reactive among aryl halides in typical cross-coupling cycles (reactivity order: I > Br > Cl >> F). rsc.org However, the activation of C-F bonds is achievable, particularly in electron-deficient aromatic rings. rsc.org The presence of the deactivating ketone group in the target molecule could render the C-F bond more susceptible to oxidative addition by a low-valent metal catalyst.

Several key cross-coupling reactions could potentially be applied to the 2-fluorophenyl moiety:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling: Involves the use of an organostannane reagent with a palladium catalyst.

Buchwald-Hartwig Amination: Forms a C-N bond by coupling with an amine, catalyzed by palladium.

Heck Coupling: Forms a C-C bond by reacting with an alkene.

Alternatively, functionalization could be achieved at C-H positions on the ring, or the fluorine could be chemically transformed into a more reactive group (e.g., via nucleophilic aromatic substitution) prior to a cross-coupling step. Directed ortho-lithiation is another strategy for C-H functionalization, although fluorine is not a strong directing group for this purpose. tdl.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-R (C-C) |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | Aryl-R (C-C) |

| Negishi | R-Zn-X | Pd(0) or Ni(0) catalyst | Aryl-R (C-C) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | Aryl-NR₂ (C-N) |

Rearrangement and Fragmentation Pathways

The α-chloroketone structure of this compound makes it susceptible to specific, well-documented chemical transformations, most notably the Favorskii rearrangement.

The Favorskii rearrangement occurs when α-haloketones with an acidic α'-proton are treated with a base, such as a hydroxide or alkoxide. researchgate.netlibretexts.org The reaction proceeds through a cyclopropanone intermediate, ultimately yielding a rearranged carboxylic acid or ester. researchgate.net For this compound, the mechanism involves the abstraction of a proton from the carbon adjacent to the 2-fluorophenyl group, followed by intramolecular cyclization with the displacement of the chloride ion. The resulting strained cyclopropanone is then attacked by the base, leading to ring-opening and subsequent protonation to afford 3-(2-fluorophenyl)propanoic acid (if using hydroxide) or its corresponding ester (if using an alkoxide).

| Reactant | Conditions | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Base (e.g., NaOH, NaOR) in a suitable solvent | 1-(2-Fluorophenyl)cyclopropan-1-one | 3-(2-Fluorophenyl)propanoic acid or ester |

Fragmentation pathways of this molecule, typically studied by mass spectrometry, can provide insight into its structural stability. Upon electron ionization, the molecular ion would be expected to undergo several characteristic fragmentation processes:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This would result in the loss of a chloromethyl radical (•CH₂Cl) to form a 2-fluorophenacyl cation, or the loss of a 2-fluorobenzyl radical (•CH₂-C₆H₄F) to form a chloromethylacylium ion.

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). nih.gov Research on similar ortho-halo substituted compounds has shown that chlorine loss can be followed by cyclization to form stable benzopyrylium ions. nih.gov

| Fragmentation Process | Neutral Loss | Resulting Ion Structure |

|---|---|---|

| α-Cleavage | •CH₂Cl | [2-F-C₆H₄-CH₂CO]⁺ |

| α-Cleavage | •CH₂(2-F-C₆H₄) | [ClCH₂CO]⁺ |

| Halogen Loss | •Cl | [M - Cl]⁺ |

| Rearrangement/Elimination | HCl | [M - HCl]⁺• |

Synthetic Utility and Applications of 1 Chloro 3 2 Fluorophenyl Propan 2 One As an Intermediate

Building Block for Complex Organic Molecule Synthesis

1-Chloro-3-(2-fluorophenyl)propan-2-one serves as a fundamental building block for the construction of intricate molecular architectures. Its utility stems from the ability to selectively target its different reactive centers to introduce molecular diversity.

The structure of this compound is well-suited for the synthesis of a variety of heterocyclic compounds, which are core scaffolds in many pharmaceuticals. The α-chloroketone moiety is a key electrophilic site for reactions with nucleophiles to form five- and six-membered rings.

Nitrogen and Sulfur Heterocycles: A prominent application of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. mdpi.comresearchgate.net In this reaction, this compound can react with a thiourea (B124793) or thioamide to yield highly functionalized thiazole derivatives. nih.govnih.govsciencescholar.us These thiazole-containing molecules are known to exhibit a wide range of biological activities. mdpi.comnih.gov

Similarly, reaction with amidines or guanidines can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.netnih.govthieme.de The versatility of this approach allows for the introduction of various substituents on the resulting heterocyclic ring, enabling the fine-tuning of its chemical and biological properties.

Oxygen Heterocycles: While direct synthesis of oxygen heterocycles from this compound is less common, it can be a precursor to intermediates that lead to their formation. For instance, it can be used to synthesize building blocks for subsequent cyclization reactions to form oxazoles, oxadiazoles, or other related oxygen-containing ring systems. nih.govnih.govresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Heterocycle Class | General Synthetic Strategy | Key Reagents | Potential Applications |

|---|---|---|---|

| Thiazoles | Hantzsch Thiazole Synthesis | Thioureas, Thioamides | Antibacterial, Antifungal, Anticancer |

| Pyrimidines | Condensation Reactions | Amidines, Guanidines | Antiviral, Anti-inflammatory, Anticancer |

| Oxazoles | Multi-step synthesis via intermediates | Tosylmethylisocyanides (Van Leusen Reaction on derived aldehydes) | Kinase inhibitors, Antibacterials |

| Oxadiazoles | Multi-step synthesis via intermediates | Amidoximes, Carboxylic acid derivatives | Anticancer, Anti-inflammatory |

The ketone functionality in this compound opens the door to the synthesis of chiral molecules. Asymmetric reduction of the carbonyl group can produce a chiral chlorohydrin, which is a valuable intermediate for the synthesis of enantiomerically pure compounds.

Asymmetric Reduction: Biocatalytic reductions using microorganisms or isolated enzymes can achieve high enantioselectivity in the conversion of prochiral ketones to chiral alcohols. researchgate.net This method is often preferred for its mild reaction conditions and high efficiency. Chemical methods, such as catalytic asymmetric hydrogenation using chiral metal complexes, also provide a powerful tool for obtaining specific enantiomers of the corresponding alcohol. ccsenet.org

Kinetic Resolution: Alternatively, the racemic alcohol obtained from the reduction of this compound can be resolved through kinetic resolution. nih.govrsc.orgresearchgate.net This technique often employs lipases to selectively acylate one enantiomer, allowing for the separation of the two.

The resulting enantiomerically enriched chlorohydrins are versatile chiral building blocks that can be used in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.

Table 2: Methods for Accessing Chiral Products from this compound

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Reduction | Direct conversion of the ketone to a single enantiomer of the alcohol using a chiral catalyst or biocatalyst. | High enantiomeric excess (e.e.), atom-economical. |

| Kinetic Resolution | Selective reaction of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer. | Can provide access to both enantiomers, widely applicable. |

Role in Multi-Step Organic Transformations

This compound is a valuable starting material in multi-step synthetic sequences. nih.gov Its ability to undergo a variety of chemical reactions allows it to be incorporated into complex molecular frameworks. For example, it can be used in the early stages of a total synthesis to introduce a key fragment that is later elaborated into the final target molecule. The presence of the fluorine atom can also be advantageous in tuning the electronic properties and metabolic stability of the final product. researchgate.net

Access to Novel Chemical Scaffolds and Molecular Architectures

The unique combination of reactive sites in this compound facilitates the development of novel chemical scaffolds. researchgate.net By strategically combining reactions at the chloromethyl, carbonyl, and aromatic positions, chemists can create molecular architectures that are not readily accessible through other synthetic routes. This has led to the discovery of new classes of compounds with interesting biological and material properties.

Development of Advanced Functional Materials Precursors

The fluorine atom in this compound makes it an attractive precursor for the development of advanced functional materials. Fluorinated organic materials often exhibit unique electronic and optical properties, making them suitable for applications in areas such as organic electronics and optoelectronics. rsc.org For instance, this compound could be converted into fluorinated β-diketone ligands, which can then be used to synthesize metal complexes for applications like Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films with specific properties. nih.govresearchgate.net

Computational and Theoretical Investigations of 1 Chloro 3 2 Fluorophenyl Propan 2 One

Electronic Structure and Molecular Orbital Analysis

No published studies detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), or electron density distribution for 1-Chloro-3-(2-fluorophenyl)propan-2-one were found. Such an analysis would typically involve quantum chemical calculations to understand the molecule's reactivity and spectroscopic properties.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Specific quantum chemical calculations elucidating the reaction mechanisms involving this compound have not been reported in the scientific literature.

Transition State Analysis and Activation Energy Barriers

There are no available data on the transition state geometries or the activation energy barriers for reactions involving this compound. These calculations are crucial for understanding reaction kinetics and pathways.

Solvation Effects on Reactivity

No studies were identified that computationally model the influence of different solvents on the reactivity of this compound.

Conformational Analysis and Stereochemical Predictions

A detailed conformational analysis, including the identification of stable conformers and the energy barriers between them, has not been published for this compound. Similarly, no theoretical predictions regarding its stereochemistry in reactions are available.

Structure-Reactivity Relationships in Derivatives of this compound

Without experimental or computational data on the parent compound, a quantitative structure-reactivity relationship (QSAR) analysis for its derivatives has not been established or reported.

Future Directions and Emerging Research Avenues for 1 Chloro 3 2 Fluorophenyl Propan 2 One

Exploration of Novel and Highly Efficient Synthetic Methodologies

While established methods for the synthesis of α-chloroketones are available, future research will likely focus on the development of more efficient, sustainable, and scalable routes to 1-chloro-3-(2-fluorophenyl)propan-2-one.

Current synthetic approaches to aromatic α-haloketones generally involve the direct halogenation of the corresponding enolizable ketone. mdpi.com For the target compound, this would involve the α-chlorination of 3-(2-fluorophenyl)propan-2-one. A variety of chlorinating agents can be employed for this transformation, including N-chlorosuccinimide (NCS), sulfuryl chloride, and trichloromethanesulfonyl chloride. organic-chemistry.org Research into optimizing these reactions for this compound could focus on improving yields, minimizing the formation of dichlorinated byproducts, and utilizing greener reaction conditions.

The table below summarizes potential synthetic approaches for this compound.

| Synthetic Approach | Reagents and Conditions | Potential Advantages |

| Direct α-Chlorination | 3-(2-fluorophenyl)propan-2-one, N-chlorosuccinimide (NCS) or other chlorinating agent, acid or base catalyst | Straightforward, utilizes a readily accessible precursor. |

| From Phenylacetic Acid Derivatives | A 2-fluorophenylacetic acid derivative reacted with a chloromethyl carbonyl electrophile via a magnesium enolate dianion intermediate. organic-chemistry.org | Utilizes inexpensive starting materials and offers a unique reactivity profile. |

| Oxidative Transposition of Vinyl Halides | Starting from a corresponding vinyl halide and using a hypervalent iodine reagent like HTIB. organic-chemistry.org | Provides an alternative route from different precursor classes. |

Discovery of Unprecedented Reactivity Patterns and Selectivities

The reactivity of α-haloketones is well-established, primarily involving nucleophilic substitution at the α-carbon and addition to the carbonyl group. nih.gov However, the specific substitution pattern of this compound, with a fluorine atom on the phenyl ring, may lead to unique reactivity and selectivity that warrants further investigation.

The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of both the α-carbon and the carbonyl carbon. This could affect the rates and outcomes of reactions with various nucleophiles. Comparative studies with non-fluorinated analogues would be valuable to quantify these electronic effects.

Furthermore, the conformational preferences of the molecule, influenced by the fluorine substituent, could play a role in its reactivity. Studies have shown that the conformation of α-fluoroketones can influence their reactivity compared to other α-haloketones. beilstein-journals.org While the target compound is an α-chloroketone, the fluorine on the aromatic ring could still have subtle conformational effects that could be exploited for selective transformations.

Future research should aim to explore a wide range of reactions, including:

Reactions with diverse nucleophiles: Investigating the reactions with a broad array of soft and hard nucleophiles to map out the regioselectivity (SN2 vs. carbonyl addition).

Favorskii rearrangement: Studying the conditions and outcomes of the Favorskii rearrangement to generate substituted carboxylic acid derivatives.

Heterocycle synthesis: Utilizing this compound as a key building block in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are important scaffolds in medicinal chemistry. nih.gov

Development of Advanced Catalytic Systems for Specific Transformations

The development of novel catalytic systems can enable highly selective and efficient transformations of this compound. Future research in this area could focus on several key aspects:

Asymmetric catalysis: The development of chiral catalysts for enantioselective reactions would be of significant interest. For example, catalytic asymmetric reduction of the carbonyl group would provide access to chiral chlorohydrins, which are valuable synthetic intermediates. Similarly, enantioselective nucleophilic substitution reactions at the α-carbon would open avenues to a wide range of chiral products.

Organocatalysis: The use of small organic molecules as catalysts for transformations of α-haloketones is a rapidly growing field. Research into the application of organocatalysts, such as proline derivatives or chiral thioureas, for reactions involving this compound could lead to new, metal-free synthetic methods. organic-chemistry.org

Photoredox catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Investigating the potential of this compound to participate in photoredox-catalyzed reactions, such as C-H functionalization or cross-coupling reactions, could unlock novel synthetic pathways.

The following table outlines potential areas for the development of advanced catalytic systems.

| Catalysis Type | Potential Transformation | Desired Outcome |

| Asymmetric Catalysis | Reduction of the carbonyl group | Enantiomerically enriched 1-chloro-3-(2-fluorophenyl)propan-2-ol |

| Organocatalysis | α-functionalization with nucleophiles | Metal-free, enantioselective C-C or C-X bond formation |

| Photoredox Catalysis | Reductive or oxidative coupling reactions | Novel bond formations under mild conditions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformations of this compound with continuous flow chemistry and automated platforms represents a significant opportunity for future research. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. acs.orgacs.orgamazonaws.com

The synthesis of α-haloketones has been successfully demonstrated in continuous flow systems, often involving the in-situ generation of hazardous reagents like diazomethane. acs.orgacs.org Adapting these flow methodologies for the synthesis of this compound could lead to a safer and more efficient manufacturing process.

Furthermore, automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones. Integrating the synthesis of this compound into such platforms would enable high-throughput screening of its reactivity with various nucleophiles and catalysts.

Design and Synthesis of Chemically Related Molecular Probes

Molecular probes are essential tools for studying biological processes, and the reactive nature of α-haloketones makes them attractive candidates for the design of covalent probes. rsc.orgnih.govresearchgate.netnih.govresearchgate.net The this compound scaffold could serve as a starting point for the development of novel molecular probes.

The chloro-keto functionality can act as a reactive "warhead" that covalently modifies specific nucleophilic residues (e.g., cysteine, histidine, or lysine) in proteins or other biomolecules. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the 2-fluorophenyl ring, researchers could create probes for activity-based protein profiling (ABPP) or for visualizing the localization of specific targets within cells.

Future research in this area would involve:

Synthesis of derivatized probes: Preparing a library of probes with different reporter tags and linkers to optimize their properties for specific applications.

Evaluation of probe reactivity and selectivity: Testing the probes against a panel of proteins or in cellular lysates to determine their target selectivity.

Application in biological systems: Utilizing the developed probes to study biological pathways or to identify new drug targets.

The design of such probes would be guided by the principles of maximizing target affinity and specificity while minimizing off-target reactivity.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-3-(2-fluorophenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation or Friedel-Crafts acylation. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized using 3-chlorobenzaldehyde and trifluoroacetone under alkaline conditions (e.g., KOH in ethanol) with heating to ~50°C . For this compound, a similar approach could involve reacting 2-fluorophenylacetone with chlorine donors (e.g., SOCl₂) in anhydrous conditions. Solvent choice (e.g., ethanol vs. dichloromethane) and stoichiometric ratios significantly affect purity and yield. Post-synthesis purification via fractional distillation or recrystallization is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and fluorine environment. For example, the 2-fluorophenyl group shows distinct coupling constants in the aromatic region .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For solid-state analysis, as demonstrated for structurally related fluorophenyl ketones (e.g., bond angles and crystal packing) .

- Computational Studies : DFT calculations (e.g., Gaussian 09) to map electron density and predict reactivity sites .

Advanced Research Questions

Q. What are the mechanistic pathways for nucleophilic substitution reactions involving the chloro group in this compound?

Methodological Answer: The chloro group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols). For example, in 2-chloro-3-(2-ethylphenyl)-1-propene, substitution with hydroxide yields alcohols, while amines produce secondary amines . Kinetic studies (via HPLC or GC monitoring) can determine activation energy and solvent effects. Polar aprotic solvents (e.g., DMF) accelerate SN₂ pathways, while steric hindrance from the 2-fluorophenyl group may reduce reactivity compared to unsubstituted analogs .

Q. How does the 2-fluorophenyl moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atom deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions. For Suzuki-Miyaura coupling, the chloro group acts as a leaving group, while the fluorine stabilizes intermediates. Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) is critical. Comparative studies with non-fluorinated analogs (e.g., 3-chlorophenylpropanone) reveal reduced reaction rates but improved regioselectivity .

Q. How should researchers address contradictions in reported spectroscopic data for fluorinated ketones?

Methodological Answer: Discrepancies in NMR shifts or IR stretches may arise from solvent polarity, concentration, or impurities. For example:

- Fluorine Chemical Shifts : NMR signals are highly solvent-dependent; DMSO-d₆ vs. CDCl₃ can cause shifts up to 2 ppm .

- Impurity Identification : Use 2D NMR (e.g., HSQC, HMBC) to distinguish byproducts.

- Calibration : Cross-reference with databases (e.g., PubChem ) or synthesized standards.

Experimental Design & Data Analysis

Q. What strategies optimize enantioselective synthesis of derivatives for biological studies?

Methodological Answer: Chiral catalysts (e.g., BINAP-metal complexes) can induce asymmetry during ketone functionalization. For example, asymmetric reduction of the ketone to alcohol derivatives using NaBH₄ with chiral ligands (e.g., (R)-BINOL) achieves >90% enantiomeric excess (ee) . Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The 2-fluorophenyl group’s electronegativity may enhance hydrogen bonding with active sites .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

Safety & Handling

Q. What safety protocols are essential given the compound’s halogenated structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.